molecular formula C23H25F3N4 B608228 JNJ-46281222

JNJ-46281222

Cat. No.: B608228
M. Wt: 414.5 g/mol
InChI Key: LYDKDODJIBQNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-46281222 is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and psychiatric disorders. It exhibits high potency and selectivity for the mGlu2 receptor, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46281222 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

JNJ-46281222 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are valuable for studying the structure-activity relationship of the compound .

Scientific Research Applications

JNJ-46281222 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate. The compound’s mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-46281222 is unique due to its high selectivity and potency for the mGlu2 receptor. Unlike some other modulators, it does not induce rapid tolerance, making it a promising candidate for long-term therapeutic use .

Biological Activity

JNJ-46281222 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), which has garnered significant attention for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its molecular mechanisms, experimental findings, and implications for drug discovery.

Overview of this compound

This compound, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, exhibits high affinity for the mGlu2 receptor, with a dissociation constant (KDK_D) of approximately 1.7 nM . Its mechanism of action involves enhancing the receptor's response to glutamate, thus facilitating neurotransmission in neural pathways associated with mood regulation and cognition.

Allosteric Modulation

The binding of this compound to the mGlu2 receptor is characterized as an allosteric modulation process. This means that the compound binds to a site distinct from the orthosteric site where glutamate binds, thereby influencing receptor activity without directly activating it. The presence of glutamate significantly increases the binding affinity of this compound, while GTP reduces this binding, indicating that the compound prefers a G protein-coupled state of the receptor .

Binding Studies

Radioligand binding studies using tritiated this compound ([^3H]-JNJ-46281222) have demonstrated that its binding is saturable and dependent on the concentration of glutamate. The following table summarizes key findings from these studies:

Parameter Value
KDK_D (dissociation constant)1.7 nM
Maximum binding capacitySaturable at high [glutamate]
Effect of GTPBinding reduced significantly

In Vitro Characterization

Various experimental techniques were employed to characterize the biological activity of this compound:

  • Radioligand Binding Studies : These studies confirmed the high affinity and specificity of this compound for mGlu2 receptors.
  • Functional Assays : Functional assays demonstrated that this compound enhances glutamate-mediated signaling through mGlu2 receptors.
  • Site-Directed Mutagenesis : This approach identified specific amino acids involved in the binding and activation processes.
  • Molecular Dynamics Simulations : Computational modeling provided insights into the conformational changes associated with this compound binding.

Case Studies and Research Findings

Research has shown promising results regarding the therapeutic potential of this compound in animal models:

  • Anxiety and Depression Models : In preclinical studies, administration of this compound led to significant anxiolytic and antidepressant-like effects in rodent models, suggesting its potential utility in treating anxiety disorders and depression.
  • Cognition Enhancement : Studies indicated that this compound may enhance cognitive functions, as evidenced by improved performance in memory tasks among treated animals compared to controls.

Implications for Drug Discovery

The findings surrounding this compound contribute valuable insights into allosteric modulation as a therapeutic strategy for neurological disorders. The ability to selectively enhance mGlu2 receptor activity without directly activating it presents a novel approach that may reduce side effects associated with traditional agonists.

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKDODJIBQNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.